3-BenZyloxy-3-oxopropylZinc bromide

Description

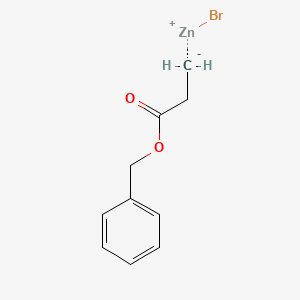

3-Benzyloxy-3-oxopropylzinc bromide is an organozinc reagent characterized by a benzyloxy-protected carbonyl group and a zinc-bromide moiety. Its molecular formula is C₁₀H₁₁BrO₂Zn, with a molecular weight of 322.48 g/mol. This compound is primarily utilized in organometallic chemistry, particularly in Negishi cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds . The benzyloxy group enhances steric and electronic effects, influencing reactivity and selectivity in synthetic pathways.

Properties

Molecular Formula |

C10H11BrO2Zn |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

benzyl propanoate;bromozinc(1+) |

InChI |

InChI=1S/C10H11O2.BrH.Zn/c1-2-10(11)12-8-9-6-4-3-5-7-9;;/h3-7H,1-2,8H2;1H;/q-1;;+2/p-1 |

InChI Key |

LPEMGJJSZPWWDF-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC(=O)OCC1=CC=CC=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Benzyloxy-3-oxopropylZinc bromide typically involves the reaction of benzyloxyacetone with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Benzyloxyacetone+ZnBr2→3-Benzyloxy-3-oxopropylZinc bromide

Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity. The reaction is typically conducted at low temperatures to control the reactivity and prevent side reactions.

Chemical Reactions Analysis

3-Benzyloxy-3-oxopropylZinc bromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form different organozinc compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyloxy-3-oxopropylZinc bromide has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through reactions like the Negishi coupling.

Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-Benzyloxy-3-oxopropylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

Molecular Formula : C₂₀H₁₉BrN₄O₃; Molecular Weight : 443.29 g/mol .

- Structural Differences : Unlike 3-benzyloxy-3-oxopropylzinc bromide, Sepantronium bromide contains a heterocyclic core with a benzyl group, amide linkages, and a bromide counterion. It lacks a zinc center, making it a purely organic molecule.

- Functional Comparison :

- Applications : While the zinc reagent facilitates carbon-carbon bond formation, Sepantronium is a therapeutic agent targeting cancer cell survival pathways.

Ethyl 3-(Benzylamino)propionate

Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol .

- Structural Differences: Replaces the benzyloxy and zinc-bromide groups with a benzylamino moiety and an ester.

- Reactivity: The amino group increases nucleophilicity, making it suitable for amide bond formation, whereas the zinc reagent participates in electrophilic coupling.

- Applications : Primarily an intermediate in peptide synthesis or polymer chemistry.

Comparative Data Table

Reactivity and Stability Analysis

- Organozinc vs. Organic Bromides: this compound is moisture-sensitive due to the Zn-Br bond, requiring inert conditions for handling. In contrast, Sepantronium bromide and Ethyl 3-(benzylamino)propionate are stable under ambient conditions. The zinc center in the target compound enables transmetallation reactions, a property absent in Sepantronium or the ester derivative.

Electronic Effects :

- The benzyloxy group in this compound electron-withdrawing nature polarizes the carbonyl, enhancing reactivity toward electrophiles. Sepantronium’s benzyl group contributes to lipophilicity, aiding cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.